molecular formula C10H13ClFN B13335599 (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B13335599
M. Wt: 201.67 g/mol
InChI Key: YEJFWMARYUZSOH-YUWZRIFDSA-N
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Description

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a cyclopropane ring, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-7-6-10(7,12)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-,10-;/m0./s1

InChI Key

YEJFWMARYUZSOH-YUWZRIFDSA-N

Isomeric SMILES

C[C@H]1C[C@]1(C2=CC=C(C=C2)F)N.Cl

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and reactivity, influencing the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
  • (1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
  • (1S,2S)-1-(4-Fluorophenyl)-2-ethylcyclopropan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound in various research applications.

Biological Activity

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H12_{12}FN
  • Molecular Weight : 165.21 g/mol
  • Structural Features : It features a cyclopropane ring substituted with a 4-fluorophenyl group and a methyl group, contributing to its distinct chemical behavior and biological effects.

The biological activity of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, including:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptors : Its binding affinity to various receptors suggests a role in modulating neurotransmitter systems, which could be relevant in treating neurological disorders.

The presence of the fluorophenyl group enhances binding affinity and selectivity towards these targets, while the cyclopropane structure provides rigidity that may influence the compound's conformation and interaction dynamics.

In Vitro Studies

Research has indicated that (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride demonstrates significant activity in various biological assays:

  • Cell Proliferation Assays : Studies have shown that this compound can modulate cell growth in specific cancer cell lines, indicating potential anti-cancer properties.
  • Neurotransmitter Release : The compound has been observed to influence the release of neurotransmitters such as dopamine and serotonin in vitro, suggesting implications for mood disorders.

In Vivo Studies

In vivo studies further support the biological activity of this compound:

  • Animal Models : Experiments using rodent models have demonstrated that administration of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can lead to significant behavioral changes indicative of antidepressant-like effects.
  • Toxicology Assessments : Safety profiles have been established through toxicological assessments, which indicate a favorable safety margin at therapeutic doses.

Comparative Analysis with Related Compounds

To understand the unique properties of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amineEnantiomer differing in stereochemistryPotentially different biological activity
1-(4-Fluorophenyl)-2-methylcyclopropaneLacks the amine groupDifferent reactivity profile
1-(4-Fluorophenyl)cyclopropaneLacks the methyl groupAffects reactivity and applications

The differences in stereochemistry and functional groups significantly affect their biological activities and potential therapeutic applications.

Case Studies

Several case studies highlight the therapeutic potential of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride:

Case Study 1: Antidepressant Effects

In a study involving animal models of depression, administration of the compound resulted in reduced depressive behaviors compared to control groups. Behavioral tests such as the forced swim test indicated that the compound may enhance serotonergic signaling pathways.

Case Study 2: Cancer Cell Line Inhibition

Research conducted on various cancer cell lines showed that (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction through caspase activation pathways.

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